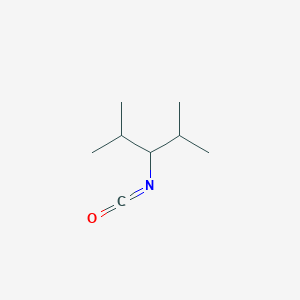

3-Isocyanato-2,4-dimethylpentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isocyanates are widely used in various industrial applications, such as the production of polyurethanes, paints, and coatings. This compound is known for its reactivity and versatility in chemical synthesis and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

3-Isocyanato-2,4-dimethylpentane can be synthesized through several methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates.

Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and forms dimethyl sulfide as the only byproduct.

Industrial Production Methods

The industrial production of isocyanates, including this compound, predominantly relies on the phosgene process . This method involves the reaction of amines with phosgene to produce isocyanates. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the formation of carbamates through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamates to yield isocyanates .

化学反応の分析

Types of Reactions

3-Isocyanato-2,4-dimethylpentane undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Hydrolysis: Reacts with water to form amines and carbon dioxide.

Polymerization: Reacts with diols or polyols to form polyurethanes.

Common Reagents and Conditions

Alcohols and Amines: Used in nucleophilic addition reactions to form urethanes and ureas.

Water: Used in hydrolysis reactions to form amines and carbon dioxide.

Diols and Polyols: Used in polymerization reactions to form polyurethanes.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Formed from the reaction with diols or polyols.

科学的研究の応用

3-Isocyanato-2,4-dimethylpentane has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its reactivity with biological macromolecules.

Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.

Industry: Widely used in the production of polyurethanes, paints, and coatings.

作用機序

The mechanism of action of 3-isocyanato-2,4-dimethylpentane involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water . This reactivity is exploited in the formation of urethanes, ureas, and polyurethanes.

類似化合物との比較

3-Isocyanato-2,4-dimethylpentane can be compared with other isocyanates such as:

Hexamethylene diisocyanate (HDI): Used in the production of non-yellowing polyurethanes.

Isophorone diisocyanate (IPDI): Known for its use in high-performance coatings.

Toluene diisocyanate (TDI): Widely used in the production of flexible polyurethane foams.

Methylenediphenyl diisocyanate (MDI): Used in the production of rigid polyurethane foams.

The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for specialized applications in the production of polyurethanes, paints, and coatings.

生物活性

3-Isocyanato-2,4-dimethylpentane is a member of the isocyanate family, compounds known for their reactivity and potential biological effects. This article explores the biological activity of this compound, focusing on its toxicological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₃N₁O

- Molecular Weight : 125.19 g/mol

- CAS Number : Not widely documented, but related compounds exist under similar classifications.

Toxicological Profile

Isocyanates are primarily recognized for their health hazards, particularly in occupational settings. The following table summarizes key toxicological findings related to isocyanates and their biological activities:

The biological activity of isocyanates like this compound primarily involves their interaction with biological macromolecules:

- Protein Binding : Isocyanates can react with amino acids in proteins, leading to the formation of adducts that may alter protein function and trigger immune responses.

- Cholinergic Effects : Similar to other neurotoxic agents, isocyanates may influence cholinergic signaling pathways by affecting neurotransmitter release or receptor sensitivity .

Case Studies

- Occupational Exposure : A study involving workers in polyurethane production highlighted symptoms of respiratory sensitization and peripheral neuropathy among those exposed to diisocyanates over extended periods. Symptoms included fatigue and respiratory distress .

- Animal Studies : Inhalation studies on related diisocyanates have shown histopathological changes in the respiratory tract of exposed animals. These findings suggest a potential risk for similar effects from this compound .

Regulatory Standards

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has established exposure standards for isocyanates:

- Time Weighted Average (TWA) : 0.02 mg/m³

- Short-Term Exposure Limit (STEL) : 0.07 mg/m³

These standards aim to mitigate the health risks associated with isocyanate exposure in industrial settings .

特性

分子式 |

C8H15NO |

|---|---|

分子量 |

141.21 g/mol |

IUPAC名 |

3-isocyanato-2,4-dimethylpentane |

InChI |

InChI=1S/C8H15NO/c1-6(2)8(7(3)4)9-5-10/h6-8H,1-4H3 |

InChIキー |

OXFZJSOZHUVGQE-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C(C)C)N=C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。